N-[(4-chlorophenyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide
Overview
Description
N-[(4-chlorophenyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a dimethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide typically involves the reaction of 4-methylpiperidine with (4-chlorophenyl)carbamic chloride in the presence of ethanol as a solvent. The reaction mixture is refluxed for several hours to yield the desired compound . The product is then purified through recrystallization from ethanol at room temperature to obtain colorless blocks of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA, thereby altering DNA replication and inhibiting the growth of tumor cells . This interaction is facilitated by the presence of electron-donating and withdrawing groups on the phenyl ring, which enhance its binding affinity to DNA.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-phen-yl)-4-methyl-piperidine-1-carboxamide: A structurally similar compound with a piperidine ring and chlorophenyl group.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Another piperidine derivative with potential anticancer properties.
Uniqueness
N-[(4-chlorophenyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide is unique due to the presence of both chlorophenyl and dimethoxybenzoyl groups, which contribute to its distinct chemical and biological properties. Its ability to interact with DNA and inhibit tumor growth sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4/c1-28-19-8-5-17(13-20(19)29-2)22(27)25-11-9-16(10-12-25)21(26)24-14-15-3-6-18(23)7-4-15/h3-8,13,16H,9-12,14H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSMHBVMRLLBCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)NCC3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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